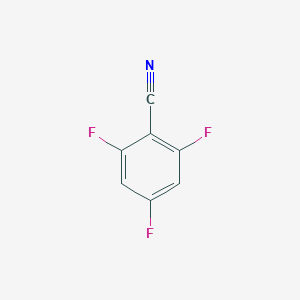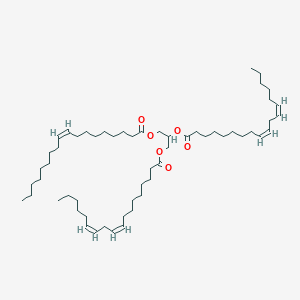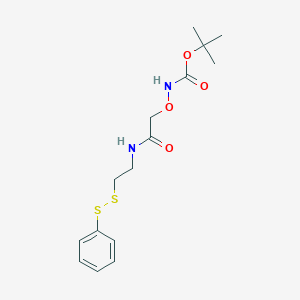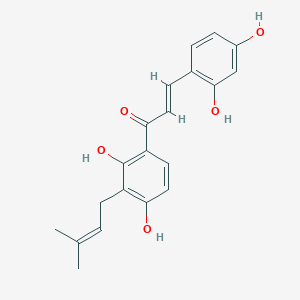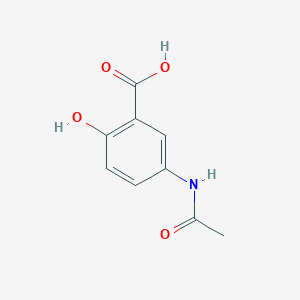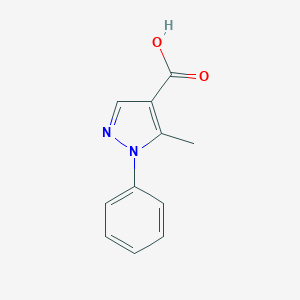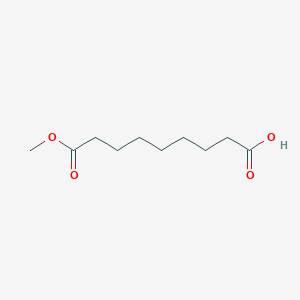
壬二酸单甲酯
描述
α-玉米赤霉烯醇是一种非甾体类雌激素,属于间苯二酚酸内酯类。它是镰刀菌属,特别是禾谷镰刀菌和串珠镰刀菌产生的真菌雌激素。 该化合物是β-玉米赤霉烯醇的α-差向异构体,是玉米赤霉烯酮的主要代谢产物,主要在肝脏中形成,在肠道中少量形成,这是首过代谢的结果 。 α-玉米赤霉烯醇以其强大的雌激素活性而闻名,比玉米赤霉烯酮强约三到四倍 。
科学研究应用
α-玉米赤霉烯醇在各个领域的科学研究中都有多种应用:
作用机制
α-玉米赤霉烯醇通过与体内的雌激素受体结合来发挥作用。 它模仿天然雌激素的作用,导致雌激素受体介导的途径的激活 。这种结合会导致各种生理作用,包括基因表达、细胞增殖和分化的调节。 该化合物强大的雌激素活性是由于其对雌激素受体的亲和力高,特别是α亚型 。
类似化合物:
β-玉米赤霉烯醇: α-玉米赤霉烯醇的β-差向异构体,具有相似但较弱的雌激素活性.
玉米赤霉烯酮: α-玉米赤霉烯醇衍生的母体化合物,雌激素效力较低.
玉米赤霉烯酮: 玉米赤霉烯酮的还原形式,具有类似的雌激素特性.
α-玉米赤霉烯酮: 玉米赤霉烯酮的另一种还原代谢产物,具有可比的雌激素活性.
独特性: α-玉米赤霉烯醇的独特性在于,与相关化合物相比,其雌激素效力很高。 它与雌激素受体强力结合的能力使其成为研究雌激素作用和开发雌激素相关疗法的宝贵化合物 。
准备方法
合成路线和反应条件: α-玉米赤霉烯醇可以通过玉米赤霉烯酮的还原来合成。 还原过程通常涉及在受控条件下使用还原剂,例如硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 。反应在合适的溶剂中进行,例如甲醇或乙醇,在低温下进行,以确保选择性还原为α-玉米赤霉烯醇。
工业生产方法: 在工业环境中,α-玉米赤霉烯醇的生产涉及用镰刀菌属污染的谷物进行发酵。 发酵过程经过优化,以最大限度地提高玉米赤霉烯酮的产量,玉米赤霉烯酮随后使用化学还原方法还原为α-玉米赤霉烯醇 。然后使用色谱技术(例如高效液相色谱 (HPLC))对产品进行纯化,以达到所需的纯度。
化学反应分析
反应类型: α-玉米赤霉烯醇会发生各种化学反应,包括:
常见试剂和条件:
氧化: 在酸性或中性条件下的高锰酸钾 (KMnO4)。
还原: 在甲醇或乙醇中的硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4)。
主要形成的产物:
氧化: 玉米赤霉烯酮。
还原: α-玉米赤霉烯醇。
取代: 具有取代官能团的α-玉米赤霉烯醇衍生物.
相似化合物的比较
Beta-Zearalenol: The beta-epimer of Alpha-Zearalenol, with similar but less potent estrogenic activity.
Zearalenone: The parent compound from which Alpha-Zearalenol is derived, with lower estrogenic potency.
Zearalanone: A reduced form of Zearalenone with similar estrogenic properties.
Alpha-Zearalanol: Another reduced metabolite of Zearalenone, with comparable estrogenic activity.
Uniqueness: Alpha-Zearalenol is unique due to its high estrogenic potency compared to its related compounds. Its ability to bind strongly to estrogen receptors makes it a valuable compound for studying estrogenic effects and developing estrogen-related therapies .
属性
IUPAC Name |
9-methoxy-9-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWPSAPZUZXYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175253 | |
| Record name | Methyl hydrogen azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2104-19-0 | |
| Record name | Monomethyl azelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monomethyl azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monomethyl azelate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl hydrogen azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOMETHYL AZELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDI67HF5BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different methods explored for the synthesis of Methyl hydrogen azelate, and which one proved to be most effective?
A1: Researchers investigated several methods for synthesizing Methyl hydrogen azelate. These included:
- Direct Esterification: Reacting azelaic acid with methanol [].
- Hydrolysis of Dimethyl azelate: Using either sodium hydroxide or barium hydroxide in methanol [].
Q2: Beyond its use as a precursor for other compounds, what interesting property of Methyl hydrogen azelate was observed in a study on acid catalysis?
A2: While not its primary application, Methyl hydrogen azelate was used as a model substrate in a study investigating the catalytic activity of polymeric sulfonic acids []. Interestingly, researchers observed that a specific type of polymeric sulfonic acid with strong hydrophobic character (e.g., 69% sulfonated polystyrene-sulfonic acid) displayed remarkable catalytic efficiency in hydrolyzing Methyl hydrogen azelate in water. This efficiency surpassed that of hydrochloric acid by more than fivefold []. This finding suggests a potential role of hydrophobic interactions between the catalyst and Methyl hydrogen azelate in aqueous environments, influencing the hydrolysis rate.
Q3: How was Methyl hydrogen azelate utilized in the synthesis of 8-oxycaprylic acid?
A3: Methyl hydrogen azelate served as a crucial starting material in the synthesis of 8-oxycaprylic acid []. Two distinct pathways were employed:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


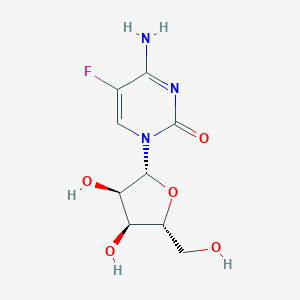
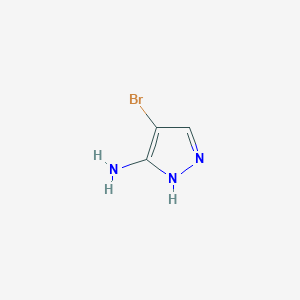
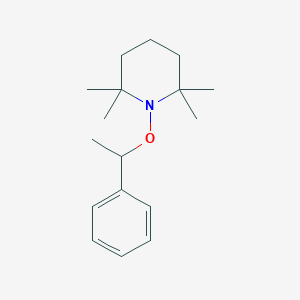
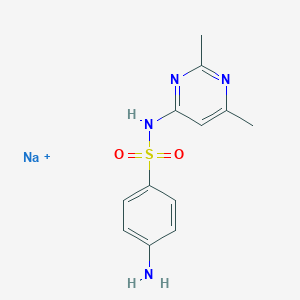
![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)
![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)
